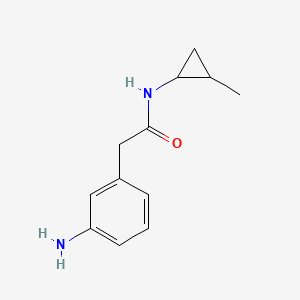![molecular formula C18H22N2O B7555657 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEA is a naturally occurring compound that belongs to the family of endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. In recent years, PEA has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide binds to and activates the PPAR-alpha, which is a nuclear receptor that regulates gene expression. Activation of PPAR-alpha by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also activates the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the regulation of pain perception. Activation of TRPV1 by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the release of endogenous opioids, resulting in the reduction of pain sensation.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and oxidative stress. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
実験室実験の利点と制限
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high bioavailability. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is also a naturally occurring compound that can be easily synthesized. However, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has shown promising therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Future research should focus on the development of novel formulations of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide in humans.
合成法
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide can be synthesized through several methods, including the Schotten-Baumann reaction, the Ugi reaction, and the Buchwald-Hartwig amination. The most common method used for the synthesis of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is the Schotten-Baumann reaction. This method involves the reaction of 2-phenylacetyl chloride with 3-aminophenylpropan-1-ol in the presence of sodium hydroxide and acetic anhydride to yield 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide.
科学的研究の応用
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been extensively studied for its therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Studies have shown that 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has a significant anti-inflammatory effect by inhibiting the release of pro-inflammatory cytokines and chemokines. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has analgesic properties by activating the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and reducing the release of pain mediators. Furthermore, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-3-4-8-16(13)10-14(2)20-18(21)12-15-7-5-9-17(19)11-15/h3-9,11,14H,10,12,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMZEDWJWAMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)
![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)